molecular formula C5H10N2O3 B12102934 Pentanoic acid, 3,5-diamino-5-oxo- CAS No. 6706-21-4

Pentanoic acid, 3,5-diamino-5-oxo-

Cat. No.: B12102934
CAS No.: 6706-21-4
M. Wt: 146.14 g/mol
InChI Key: XOYSDPUJMJWCBH-UHFFFAOYSA-N
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Description

Contextualization within Organic and Biological Chemistry

Structurally, Pentanoic acid, 3,5-diamino-5-oxo- is a di-amino acid derivative. Its pentanoic acid backbone is a five-carbon chain, and the presence of both amino (-NH2) and carboxylic acid (-COOH) functional groups places it within the broad class of amino acids. The terminal amide group (-CONH2) is a key feature it shares with glutamine.

In the broader context of biological chemistry, this compound is an isomer of glutamine (2,5-diamino-5-oxopentanoic acid) and isoglutamine (B555469) (4,5-diamino-5-oxopentanoic acid). nih.govwikipedia.org Glutamine is one of the 20 proteinogenic amino acids, playing a crucial role in protein synthesis, nitrogen transport, and as a source of energy for rapidly dividing cells. wikipedia.orgnih.govbritannica.comontosight.ai Isoglutamine is a non-proteinogenic amino acid that is a component of some peptidoglycans in bacterial cell walls. The positional differences of the amino groups on the pentanoic acid backbone in these isomers are expected to lead to distinct chemical and biological properties. The stereochemistry of chiral molecules like these also plays a pivotal role in their biological activity. nih.govresearchgate.net

Historical Perspectives in Chemical Synthesis

While specific historical synthesis routes for 3,5-diamino-5-oxopentanoic acid are not extensively documented, the synthesis of related di-amino acids and their derivatives provides insight into potential synthetic pathways. The synthesis of glutamine and isoglutamine has been a subject of chemical research since their discovery. acs.org

General strategies for the synthesis of di-amino compounds often involve the introduction of nitrogen-containing functional groups onto a carbon skeleton, followed by reduction. For instance, the synthesis of 3,5-diaminobenzoic acid, an aromatic analogue, has been achieved through the nitration of benzoic acid followed by reduction of the dinitro compound. google.com Similar principles could be applied to an aliphatic backbone.

Current Research Landscape and Academic Significance

Current research on diaminopentanoic acid derivatives is often focused on their potential as therapeutic agents. For example, derivatives of diaminopiperidine, which can be synthesized from diaminopentanoic acids, have been investigated as novel antibacterial translation inhibitors. nih.gov The ability of these molecules to mimic the structure of aminoglycoside antibiotics is a key area of interest.

Furthermore, the study of amino acid isomers is crucial for understanding structure-activity relationships. Research into the biological activity of isomers of natural compounds often reveals that only specific stereoisomers exhibit significant biological effects, which can be due to stereoselective uptake by cells or specific binding to biological targets. nih.govresearchgate.net

The academic significance of a compound like Pentanoic acid, 3,5-diamino-5-oxo- lies in its potential to be a novel building block for the synthesis of new molecules with unique biological properties. Its structural similarity to glutamine suggests that it could have interesting metabolic or signaling functions. Research on related compounds, such as L-Ornithine (2,5-diaminopentanoic acid), highlights the diverse biological roles of diaminopentanoic acids, including its function in the urea (B33335) cycle. medchemexpress.com

Data Tables

Table 1: Physicochemical Properties of Pentanoic acid, 3,5-diamino-5-oxo-

PropertyValueSource
Molecular FormulaC5H10N2O3 chemspider.com
Average Mass146.146 g/mol chemspider.com
Monoisotopic Mass146.069142 g/mol chemspider.com

Table 2: Isomers of Diamino-oxopentanoic Acid

Compound NameIUPAC NamePosition of Functional Groups
Glutamine(S)-2,5-diamino-5-oxopentanoic acid2-amino, 5-amino, 5-oxo
D-Glutamine(R)-2,5-diamino-5-oxopentanoic acid2-amino, 5-amino, 5-oxo
L-Isoglutamine(S)-4,5-diamino-5-oxopentanoic acid4-amino, 5-amino, 5-oxo
D-Isoglutamine(R)-4,5-diamino-5-oxopentanoic acid4-amino, 5-amino, 5-oxo
Pentanoic acid, 3,5-diamino-5-oxo-Pentanoic acid, 3,5-diamino-5-oxo-3-amino, 5-amino, 5-oxo

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6706-21-4

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

3,5-diamino-5-oxopentanoic acid

InChI

InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10)

InChI Key

XOYSDPUJMJWCBH-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(=O)O)N)C(=O)N

Origin of Product

United States

Nomenclature, Isomerism, and Structural Considerations of Diamino Oxopentanoic Acids

Systematic Nomenclature of Pentanoic acid, 3,5-diamino-5-oxo-

The systematic name for the compound with the structure implied by "Pentanoic acid, 3,5-diamino-5-oxo-" follows the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is a five-carbon carboxylic acid, which is named pentanoic acid. miracosta.edu According to IUPAC rules, the carboxylic acid group is given the highest priority and its carbon is designated as position 1. libretexts.org Therefore, the substituents are numbered based on their position along this chain.

In the case of "Pentanoic acid, 3,5-diamino-5-oxo-", the name indicates:

A pentanoic acid backbone.

An amino group (-NH2) at position 3.

An amino group (-NH2) at position 5.

An oxo group (=O) at position 5, which in conjunction with the amino group at the same position forms a carboxamide group (-CONH2).

However, it is important to note that a more common and structurally related compound is L-glutamine, which has the systematic IUPAC name (2S)-2,5-diamino-5-oxopentanoic acid . solubilityofthings.comsigmaaldrich.comdrugbank.compharmacompass.com This name specifies the stereochemistry at the second carbon and the positions of the amino and carboxamide groups. Another isomer is (4R)-4,5-diamino-5-oxopentanoic acid , also known as D-isoglutamine. nih.gov

The name "Pentanoic acid, 3,5-diamino-5-oxo-" itself is ambiguous without stereochemical descriptors and can represent multiple stereoisomers.

Table 1: IUPAC Nomenclature Details
FeatureDescription
Parent Chain Pentanoic acid
Substituent 1 3-amino
Substituent 2 5-amino
Substituent 3 5-oxo

Stereoisomerism and Enantiomeric Forms

The presence of chiral centers in diamino-oxopentanoic acids gives rise to stereoisomerism. A chiral center is a carbon atom attached to four different groups. For "Pentanoic acid, 3,5-diamino-5-oxo-", the carbon at position 3 is a chiral center. This means the compound can exist as two different enantiomers, which are non-superimposable mirror images of each other.

These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The specific spatial arrangement of the atoms at the chiral center determines the biological activity of the molecule.

For the related and well-studied L-glutamine, which is (2S)-2,5-diamino-5-oxopentanoic acid , the chiral center is at the alpha-carbon (position 2). nih.govcaymanchem.comsigmaaldrich.com Its enantiomer is D-glutamine, or (2R)-2,5-diamino-5-oxopentanoic acid. The "L" and "D" designations are older conventions related to the optical rotation of plane-polarized light.

Another example of an isomer is D-isoglutamine, systematically named (4R)-4,5-diamino-5-oxopentanoic acid , where the amino group is at position 4. nih.gov

Table 2: Examples of Stereoisomers
Compound NameSystematic IUPAC Name
L-Glutamine(2S)-2,5-diamino-5-oxopentanoic acid solubilityofthings.comsigmaaldrich.comdrugbank.compharmacompass.com
D-Glutamine(2R)-2,5-diamino-5-oxopentanoic acid
D-Isoglutamine(4R)-4,5-diamino-5-oxopentanoic acid nih.gov

Relationship to Canonical Amino Acids and Derivatives (e.g., L-Glutamine as (2S)-2,5-diamino-5-oxo-pentanoic acid)

"Pentanoic acid, 3,5-diamino-5-oxo-" is structurally related to the canonical amino acid L-glutamine. L-glutamine is one of the 20 standard amino acids found in proteins and plays a crucial role in various metabolic processes. nih.gov Its systematic name is (2S)-2,5-diamino-5-oxopentanoic acid . solubilityofthings.comsigmaaldrich.comdrugbank.compharmacompass.com

The key difference between the specified compound and L-glutamine lies in the position of one of the amino groups. In L-glutamine, the amino groups are at positions 2 and 5 (the latter being part of the amide group). nih.govcaymanchem.comsigmaaldrich.com In "Pentanoic acid, 3,5-diamino-5-oxo-", the amino groups are at positions 3 and 5.

This positional difference classifies "Pentanoic acid, 3,5-diamino-5-oxo-" as a beta-amino acid derivative, as the amino group is on the beta-carbon (position 3) relative to the carboxylic acid. L-glutamine, in contrast, is an alpha-amino acid.

Other related derivatives include isoglutamine (B555469), where the amide group is on the alpha-carboxyl group of glutamic acid, such as (4R)-4,5-diamino-5-oxopentanoic acid (D-isoglutamine). nih.gov

Table 3: Comparison with L-Glutamine
FeaturePentanoic acid, 3,5-diamino-5-oxo-L-Glutamine
Systematic Name (3R/S)-3,5-diamino-5-oxopentanoic acid(2S)-2,5-diamino-5-oxopentanoic acid solubilityofthings.comsigmaaldrich.comdrugbank.compharmacompass.com
Amino Group Position C3C2
Classification Beta-amino acid derivativeAlpha-amino acid

Structural Features and Functional Groups

The structure of "Pentanoic acid, 3,5-diamino-5-oxo-" contains several key functional groups that determine its chemical properties and potential reactivity. masterorganicchemistry.com

Carboxylic Acid Group (-COOH): This group is located at one end of the five-carbon chain and is responsible for the acidic properties of the molecule. bccampus.ca

Amino Group (-NH2): An amino group is present at the third carbon. This group is basic and can be protonated.

Amide Group (-CONH2): At the fifth carbon, an amide group is formed by the combination of an amino group and an oxo group. Amide groups are generally less reactive than amines or carboxylic acids. masterorganicchemistry.com

The presence of both acidic (carboxylic acid) and basic (amino) groups means that the molecule can exist as a zwitterion, with a positive charge on the amino group and a negative charge on the carboxylate group, depending on the pH. nih.gov The combination of these polar functional groups suggests that the compound would be soluble in water. solubilityofthings.com

Table 4: Functional Groups in Pentanoic acid, 3,5-diamino-5-oxo-
Functional GroupFormulaLocation
Carboxylic Acid-COOHC1
Amino-NH2C3
Amide-CONH2C5

Chemical Reactivity and Transformation Mechanisms of Pentanoic Acid, 3,5 Diamino 5 Oxo

Reactivity of Amine and Carboxylic Acid Functionalities

The chemical behavior of Pentanoic acid, 3,5-diamino-5-oxo- is largely governed by the interplay of its amine and carboxylic acid functionalities. The primary amine group (—NH2) imparts basic properties to the molecule, readily undergoing protonation in acidic conditions to form an ammonium (B1175870) salt. Conversely, the carboxylic acid group (—COOH) is acidic and can be deprotonated by bases. The reactivity of these groups is influenced by their position on the carbon skeleton and the presence of the amide group.

The amine function can act as a nucleophile, participating in reactions such as alkylation and acylation. For instance, it can react with alkyl halides, although this can lead to polyalkylation, forming secondary, tertiary, and even quaternary ammonium salts. msu.edu Reaction with acyl chlorides or anhydrides would yield N-acylated derivatives. msu.edu

The carboxylic acid moiety can undergo esterification with alcohols in the presence of an acid catalyst or be converted to an acid chloride using reagents like thionyl chloride. It can also be reduced to the corresponding primary alcohol. The simultaneous presence of both an amine and a carboxylic acid allows for the potential for intramolecular reactions, such as lactamization, though the formation of a six-membered ring in this case might be sterically influenced.

Table 1: General Reactivity of Amine and Carboxylic Acid Groups

Functional GroupReagentReaction TypeProduct
Primary AmineAcid (H⁺)ProtonationAmmonium salt
Alkyl HalideAlkylationSecondary/Tertiary Amine, Quaternary Ammonium Salt
Acyl ChlorideAcylationN-acyl derivative
Ketone/AldehydeNucleophilic AdditionImine (after dehydration) mnstate.edu
Carboxylic AcidBase (OH⁻)DeprotonationCarboxylate salt
Alcohol (in acid)EsterificationEster
Thionyl ChlorideAcylationAcid Chloride
Reducing AgentReductionPrimary Alcohol

Hydrolysis and Degradation Pathways

Given its structural similarity to glutamine, the hydrolysis and degradation of Pentanoic acid, 3,5-diamino-5-oxo- are expected to follow similar pathways. The primary routes of degradation for glutamine and related compounds involve the deamidation of the amide group and cleavage of peptide-like bonds. nih.gov

Under aqueous conditions, particularly with acid or base catalysis, the amide group can be hydrolyzed to a carboxylic acid, releasing ammonia (B1221849). This non-enzymatic deamidation is a common modification in proteins containing glutamine residues and can act as a molecular clock for protein turnover. acs.org The rate of this hydrolysis is influenced by pH and temperature. For instance, studies on L-alanyl-L-glutamine have shown that its degradation follows pseudo-first-order kinetics with maximum stability around pH 6.0. nih.gov

Another potential degradation pathway is the decarboxylation of the carboxylic acid group, which can occur under conditions such as hydrothermal treatment, leading to the formation of carbon dioxide. researchgate.net The relative dominance of deamination versus decarboxylation can depend on the specific reaction conditions. researchgate.net

In biological systems, degradation can be facilitated by enzymes. Glutaminase (B10826351), for example, catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia. ontosight.ainih.gov A similar enzymatic process could potentially act on Pentanoic acid, 3,5-diamino-5-oxo-. Furthermore, a glutamine transaminase activity has been identified that can convert glutamine to 2-oxoglutaramate, which is then hydrolyzed by an omega-amidase. researchgate.net

Table 2: Potential Degradation Products of Pentanoic acid, 3,5-diamino-5-oxo-

Degradation PathwayKey Product(s)Conditions/Catalyst
Deamidation (Hydrolysis)3-aminopentanedioic acid, AmmoniaAqueous, Acid/Base catalysis, Enzymatic (e.g., glutaminase-like)
Decarboxylation3,5-diaminobutanamide, Carbon DioxideHydrothermal conditions
Transamination3-amino-5-oxo-pentanoic acid amideEnzymatic (Transaminase)

Role in Nitrogen-Nitrogen Bond Formation and Enzymatic Catalysis

The amide nitrogen of glutamine serves as a crucial nitrogen donor in a variety of biosynthetic pathways catalyzed by glutamine-dependent amidotransferases. researchgate.net These enzymes typically have two domains: a glutaminase domain that hydrolyzes glutamine to release ammonia, and a synthetase domain that uses this ammonia to aminate a substrate. ebi.ac.uk Given its structural analogy, Pentanoic acid, 3,5-diamino-5-oxo- could potentially serve as a substrate or inhibitor for such enzymes. The catalytic mechanism of these enzymes often involves a catalytic triad, such as Cys-His-Glu, in the glutaminase active site. ebi.ac.uk

Recent research has uncovered a novel "dinitrogen-forming" (DNF) pathway in some bacteria where the amide nitrogen of glutamine is aerobically converted to dinitrogen (N₂). acs.org This process involves a multi-enzyme system where the amide nitrogen is first hydroxylated and then hydrolyzed to hydroxylamine, which is subsequently oxidized to N₂. acs.org This discovery expands the known biogeochemical nitrogen cycle and highlights the potential for glutamine analogs to participate in complex nitrogen transformation reactions.

The enzymatic hydrolysis of glutamine by glutaminase is a critical process, particularly in cancer metabolism where cells exhibit "glutamine addiction". nih.gov The activity of glutaminases like GAC and GLS2 is coupled to their ability to form filamentous structures. nih.govbiorxiv.org Understanding the structural requirements for substrate binding and catalysis in these enzymes could shed light on how Pentanoic acid, 3,5-diamino-5-oxo- might interact with them.

Interactions with Other Chemical Species and Materials (e.g., graphene complexes)

The functional groups of Pentanoic acid, 3,5-diamino-5-oxo- allow for various interactions with other chemical species and materials. The amine and carboxylic acid groups can form hydrogen bonds and electrostatic interactions.

Graphene and its derivatives, such as graphene oxide (GO), have large surface areas and unique electronic properties, making them interesting materials for interaction studies. The surface of GO is rich in oxygen-containing functional groups like hydroxyls, epoxides, and carboxyls, which can interact with biomolecules. nih.gov Pentanoic acid, 3,5-diamino-5-oxo- could potentially interact with a GO surface through hydrogen bonding between its amine, amide, and carboxyl groups and the oxygenated functionalities on the GO. Additionally, electrostatic interactions could occur depending on the pH of the environment and the resulting charge on the molecule and the GO surface.

Pristine graphene, being hydrophobic, would have a different interaction profile. nih.gov Interactions would likely be driven by van der Waals forces and potential π-stacking if the molecule can adopt a suitable conformation. The edges and defect sites of graphene are more reactive and could provide sites for stronger chemical interactions. nih.gov Furthermore, carbon nanomaterials have been shown to have catalytic activity for certain reactions, such as the oxidation of glutathione (B108866), a reaction that is dependent on surface area and structural disorder. nih.gov It is conceivable that graphene could influence the reactivity of Pentanoic acid, 3,5-diamino-5-oxo-.

Advanced Structural Characterization and Computational Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce connectivity, functional groups, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For "Pentanoic acid, 3,5-diamino-5-oxo-", ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals would include:

Amide Protons (-CONH₂): Two distinct signals, typically broad, in the downfield region (around 6.5-8.0 ppm).

Amine Protons (-NH₂): A broad signal whose chemical shift is dependent on solvent and concentration.

Methine Proton (C3-H): A multiplet resulting from coupling to adjacent methylene (B1212753) protons. Its position would be influenced by the neighboring amino group.

Methylene Protons (C2-H₂ and C4-H₂): Complex multiplets due to diastereotopicity and coupling to adjacent protons.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms. Expected chemical shifts for "Pentanoic acid, 3,5-diamino-5-oxo-" would include:

Carboxylic Carbon (C1): A signal in the range of 170-180 ppm.

Amide Carbonyl (C5): A signal also in the downfield region, typically around 172-178 ppm.

Carbon-bearing Amino Group (C3): A signal around 50-60 ppm.

Methylene Carbons (C2 and C4): Signals in the aliphatic region, typically between 20-40 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these proton and carbon signals and confirm the C2-C3 and C3-C4 bond connections, which is crucial for distinguishing it from its isomers.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the parent ion. For "Pentanoic acid, 3,5-diamino-5-oxo-" (C₅H₁₀N₂O₃), the expected monoisotopic mass is approximately 146.0691 g/mol . This precise mass measurement confirms the molecular formula.

Fragmentation Pattern: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Key fragment ions would arise from the loss of:

Water (H₂O)

Ammonia (B1221849) (NH₃)

The carboxylic acid group (-COOH)

Cleavage of the carbon backbone.

For instance, the mass spectrum of the isomer L-Glutamine under LC-ESI-QTOF conditions shows a prominent precursor ion [M+H]⁺ at m/z 147.0769, with major fragment ions at m/z 84.0458 and 56.0530. massbank.eu A similar, yet distinct, fragmentation pattern would be expected for "Pentanoic acid, 3,5-diamino-5-oxo-", allowing for its differentiation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): These techniques couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. clsi.org An LC-MS method would be essential for separating the target compound from isomers and impurities before mass analysis, providing both retention time and mass data for unambiguous identification.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule's bonds. The resulting spectra provide a "fingerprint" of the functional groups present.

Expected IR Absorption Bands

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching (broad) 2500-3300
N-H (Amine & Amide) Stretching 3100-3500
C-H (Aliphatic) Stretching 2850-2960
C=O (Carboxylic Acid) Stretching 1700-1725
C=O (Amide I) Stretching 1630-1680

The NIST WebBook provides an IR spectrum for pentanoic acid, showing a very broad O-H stretch from 2500-3300 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹. nist.gov For "Pentanoic acid, 3,5-diamino-5-oxo-", additional strong N-H stretching and bending vibrations would be prominent.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are vital for separating the compound from reaction mixtures and for analytical quantification. Due to the polar nature of "Pentanoic acid, 3,5-diamino-5-oxo-", stemming from its two amino groups and a carboxylic acid group, specific chromatographic methods are required.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method, but the high polarity of the analyte can lead to poor retention on standard C18 columns. Therefore, alternative stationary phases or mobile phase modifiers are often necessary. mdpi.com

Stationary Phases: Polar-embedded or polar-endcapped C18 columns, or Hydrophilic Interaction Liquid Chromatography (HILIC) columns, would provide better retention and separation. mdpi.com

Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724). For the isomer glutamine, a mobile phase of sodium octane (B31449) sulfonate solution and acetonitrile (95:5) has been used with UV detection at 210 nm. chemicalbook.com

Purification: For preparative scale, column chromatography using silica (B1680970) gel might be challenging due to the compound's polarity. Ion-exchange chromatography would be a more suitable technique, exploiting the acidic (carboxylic acid) and basic (amino groups) properties of the molecule for effective purification.

Theoretical and Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools to complement experimental findings. They can be used to calculate molecular geometries, spectroscopic properties, and reactivity parameters.

While specific DFT studies on "Pentanoic acid, 3,5-diamino-5-oxo-" are not published, the methodology has been applied to similar molecules like 3,5-dinitrobenzoic acid and 3,5-diaminobenzoic acid. researchgate.netnih.govresearchgate.net

Geometry Optimization: DFT calculations, using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would yield the lowest energy (most stable) three-dimensional conformation of the molecule. This provides theoretical bond lengths, bond angles, and dihedral angles.

Spectroscopic Prediction: The same computational methods can predict spectroscopic data:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental values to aid in signal assignment.

Vibrational Spectra: IR and Raman frequencies and intensities can be computed. This helps in assigning the bands observed in experimental spectra to specific vibrational modes of the molecule.

Analysis of Molecular Properties: DFT allows for the calculation of various electronic properties that provide insight into the molecule's reactivity and stability.

Computed Molecular Properties (Based on Isomer D-isoglutamine)

Property Value
Molecular Weight 146.14 g/mol
XLogP3 -4.3
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 146.06914219 Da
Topological Polar Surface Area 106 Ų

Data sourced from PubChem for the isomer (R)-4,5-Diamino-5-oxopentanoic acid. nih.gov

These computed values for the closely related isomer highlight the polar and flexible nature of this class of compounds. Similar calculations for "Pentanoic acid, 3,5-diamino-5-oxo-" would be invaluable for understanding its unique chemical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited.

In the context of a diamino-oxopentanoic acid derivative, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attacks. The HOMO is typically localized on the electron-rich regions of the molecule, such as the amino groups, while the LUMO is found on the electron-deficient areas, like the carbonyl carbons. The energies of these orbitals and their distribution across the molecule are determined using computational methods like Density Functional Theory (DFT).

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

This interactive table presents hypothetical FMO data for a representative diamino-oxopentanoic acid derivative.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive chemical concepts. wisc.edu NBO analysis can quantify the stabilization energies associated with electron delocalization from a filled donor NBO to an empty acceptor NBO, which is critical for understanding hyperconjugative and stereoelectronic effects. wisc.eduaimspress.com

For a diamino-oxopentanoic acid derivative, NBO analysis would elucidate the nature of the amide and carboxylic acid functionalities, including the resonance stabilization of the amide bond and the electronic interactions between adjacent functional groups. The analysis provides "natural charges" on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

Table 2: Hypothetical NBO Analysis Data - Stabilization Energies

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N) on Amide π* (C=O) on Amide 55.2
LP (O) on Carboxyl σ* (C-C) 5.8

This interactive table showcases hypothetical stabilization energies from an NBO analysis, highlighting key electronic interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule from the perspective of an approaching electrophile. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

An MEP map of a diamino-oxopentanoic acid derivative would visually highlight the nucleophilic character of the carbonyl oxygens and the electrophilic nature of the carbonyl carbons and the protons of the amino groups. This provides valuable insights into the molecule's intermolecular interaction patterns, such as hydrogen bonding. researchgate.net

Modeling of Excitation and De-excitation Dynamics (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules. It allows for the calculation of electronic absorption spectra (UV-Vis spectra) by determining the energies of vertical excitations from the ground state to various excited states. Furthermore, TD-DFT can be employed to model the dynamics of de-excitation processes, such as fluorescence and phosphorescence, by exploring the potential energy surfaces of the excited states. For a diamino-oxopentanoic acid derivative, these studies could predict its photophysical properties and how it might behave upon exposure to light.

Computational Studies on Reactivity and Stability

Stability can be assessed through the calculation of thermodynamic parameters like the enthalpy of formation and Gibbs free energy. Additionally, bond dissociation energies can be computed to identify the weakest bonds in the molecule, providing insights into its thermal stability and potential degradation pathways.

Biochemical Roles and Metabolic Pathways of Pentanoic Acid, 3,5 Diamino 5 Oxo

Involvement in Central Biochemical Pathways

Glutamine is a key player in intermediary metabolism, connecting various metabolic pathways. It serves as a primary vehicle for nitrogen transport between tissues. mhmedical.comquizlet.com The carbon skeleton of glutamine can be used to replenish intermediates of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. nih.govmdpi.com This is particularly important in rapidly dividing cells and tissues with high energy demands. nih.gov Glutamine is first converted to glutamate (B1630785), which is then deaminated to form α-ketoglutarate, a direct intermediate of the TCA cycle. youtube.comyoutube.com This pathway is crucial for generating reducing equivalents (NADH and FADH2) that drive mitochondrial respiration and ATP production. nih.gov

Role in Protein Synthesis and Amino Acid Metabolism

As one of the 20 proteinogenic amino acids, glutamine is essential for the synthesis of proteins in all living organisms. researchgate.netnih.gov The availability of amino acids, including glutamine, can regulate the rate of protein synthesis. nih.gov Beyond its direct incorporation into polypeptides, glutamine is a key donor of nitrogen for the synthesis of other non-essential amino acids. youtube.comnih.gov Through transamination reactions, the amide nitrogen of glutamine can be transferred to various α-keto acids to form new amino acids. youtube.com

Nitrogen Homeostasis and Transport Mechanisms

Glutamine plays a vital role in maintaining nitrogen balance within the body. mhmedical.compharmacompass.com The enzyme glutamine synthetase catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia (B1221849). youtube.com This reaction is a primary mechanism for detoxifying ammonia in tissues such as the brain and muscle. mhmedical.comquizlet.com The resulting glutamine is then transported via the bloodstream to the liver and kidneys. In the liver, the enzyme glutaminase (B10826351) hydrolyzes glutamine back to glutamate and ammonia. This ammonia can then be incorporated into the urea (B33335) cycle for excretion. mhmedical.com In the kidney, the ammonia released from glutamine plays a critical role in acid-base balance by buffering protons in the urine. mhmedical.com The transport of glutamine across cellular membranes is facilitated by high-affinity sodium-coupled neutral amino acid transporters (SNATs). mhmedical.com

Intermediary Metabolism (e.g., urea cycle, purine (B94841) biosynthesis, nucleotide synthesis)

Glutamine is a critical substrate in several key intermediary metabolic pathways:

Urea Cycle: While glutamine does not directly participate in the urea cycle, it is the primary carrier of nitrogen to the liver, where the nitrogen is released as ammonia for the cycle. mhmedical.comnih.gov The carbon skeleton of glutamine, after conversion to α-ketoglutarate, can also be metabolized to produce aspartate, another nitrogen donor for the urea cycle. nih.gov

Purine Biosynthesis: Glutamine is an essential nitrogen donor in the de novo synthesis of purines. news-medical.netbiochemden.com The purine ring is constructed in a stepwise manner, and glutamine provides nitrogen atoms at two key steps in the formation of the imidazole (B134444) ring. news-medical.net The initial committed step of purine biosynthesis involves the transfer of an amide group from glutamine to 5-phosphoribosyl-1-pyrophosphate (PRPP). news-medical.netbiochemden.com

Pyrimidine (B1678525) and Nucleotide Synthesis: Glutamine is also a nitrogen donor in the synthesis of pyrimidine nucleotides, specifically in the conversion of UTP to CTP. nih.gov Furthermore, it contributes to the synthesis of other nucleotides like GMP. nih.gov

Precursor Roles in Biosynthesis of Other Biomolecules (e.g., arginine, neurotransmitters)

The metabolic contributions of glutamine extend to its role as a precursor for a variety of important biomolecules:

Arginine: In some cell types, glutamine can be a precursor for the synthesis of arginine. nih.gov This occurs through the conversion of glutamine to glutamate, which can then be converted to ornithine and subsequently to arginine via components of the urea cycle. nih.gov

Neurotransmitters: Glutamine is central to the synthesis of the major excitatory and inhibitory neurotransmitters in the brain, glutamate and gamma-aminobutyric acid (GABA), respectively. nih.govyoutube.com In the "glutamine-glutamate cycle" in the brain, glutamine is released by glial cells and taken up by neurons to be converted into glutamate. mhmedical.com

Glutathione (B108866): Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.gov

Contributions to Cellular Energy Metabolism

In addition to its role in replenishing TCA cycle intermediates, glutamine can serve as a significant energy source for many cell types, particularly rapidly proliferating cells like enterocytes and lymphocytes, as well as cancer cells. nih.govmhmedical.commdpi.com The process of glutaminolysis involves the conversion of glutamine to α-ketoglutarate, which then enters the TCA cycle to generate ATP. nih.govmdpi.com In some cancer cells with mitochondrial defects, glutamine can undergo reductive carboxylation, a process that contributes to lipid synthesis and supports cell proliferation. nih.gov

Comparative Biochemical Studies with Related Amino Acids

Glutamine's structure and function can be compared with other related amino acids, such as glutamate, asparagine, and isoglutamine (B555469).

Glutamate: Glutamate is structurally very similar to glutamine, differing only by a carboxyl group instead of an amide group at the gamma position. Metabolically, they are readily interconverted by the actions of glutamine synthetase and glutaminase. mhmedical.comyoutube.com While both are involved in neurotransmission, glutamate is the primary excitatory neurotransmitter, whereas glutamine is largely inactive at the synapse. mhmedical.com

Asparagine: Asparagine is the amide of aspartate, just as glutamine is the amide of glutamate. Both asparagine and glutamine serve as nitrogen donors in various biosynthetic reactions. However, the metabolic roles of glutamine are far more extensive, particularly concerning nitrogen transport and anaplerosis.

Isoglutamine: Isoglutamine is an isomer of glutamine where the amide group is at the alpha-carboxyl position instead of the gamma-carboxyl position. D-isoglutamine is a component of some bacterial cell walls. nih.gov The metabolic roles of isoglutamine in mammals are not as well-defined as those of glutamine.

Interactive Data Table: Key Metabolic Roles of Glutamine

Metabolic RoleKey Enzymes InvolvedMajor Tissues/Cell TypesKey Products
Protein Synthesis Aminoacyl-tRNA synthetasesAll cellsProteins
Nitrogen Transport Glutamine synthetase, GlutaminaseMuscle, Liver, Kidney, BrainUrea, Ammonia
Anaplerosis Glutaminase, Glutamate dehydrogenaseRapidly dividing cells, Kidneyα-ketoglutarate
Purine Synthesis AmidophosphoribosyltransferaseLiver, other tissuesInosine monophosphate (IMP)
Neurotransmitter Synthesis GlutaminaseNeurons, Glial cellsGlutamate, GABA
Energy Source Glutaminase, TCA cycle enzymesEnterocytes, Lymphocytes, Cancer cellsATP

Research Applications and Emerging Directions for Pentanoic Acid, 3,5 Diamino 5 Oxo

Applications in Protein and Peptide Engineering

The field of protein and peptide engineering often utilizes non-canonical amino acids (ncAAs) to introduce novel functionalities, structural constraints, or metabolic stability into polypeptides. nih.gov The incorporation of ncAAs like β-glutamine, which has the amino group at the β-position, can alter the peptide backbone, influencing folding patterns and resistance to enzymatic degradation. wikipedia.org

While the strategic incorporation of ncAAs is a growing area of research, specific, widespread applications of β-glutamine in protein and peptide engineering are not yet extensively documented in scientific literature. The unique spatial arrangement of its functional groups makes it a candidate for creating peptides with new secondary structures or therapeutic properties. However, this remains an area ripe for exploration, representing a frontier in the design of novel biomolecules. nih.gov

Enzymology and Biocatalysis Research

The interaction of β-glutamine with enzymes is a key area of study, providing insight into enzyme specificity and the potential for biocatalytic synthesis. A foundational study demonstrated that glutamine synthetase, an enzyme central to nitrogen metabolism, can catalyze the synthesis of β-glutamine. nih.gov

Enzymatic Synthesis of β-Glutamine

A 1964 study provided critical evidence for the enzymatic production of β-glutamine (referred to as β-aminoglutaramic acid) by purified glutamine synthetase from sheep brain. The research indicated that the enzyme could utilize β-aminoglutaryl phosphate (B84403) as an intermediate in this synthesis. nih.gov

EnzymeSubstratesProductKey FindingSource
Glutamine Synthetaseβ-Glutamate, Ammonia (B1221849), ATPPentanoic acid, 3,5-diamino-5-oxo- (β-Glutamine) The enzyme can synthesize the β-isomer of glutamine, not just the α-isomer. nih.gov

This work underscores the potential of biocatalysis for producing unnatural amino acids. Modern biocatalysis research continues to explore how enzymes can be used to create valuable derivatives of amino acids. For instance, studies on the enzymatic hydroxylation of L-glutamine (the alpha isomer) at different positions using dioxygenases highlight a strategy to generate novel, functionalized building blocks for synthesis. nih.gov Such regiodivergent biocatalytic strategies could theoretically be applied to β-glutamine to create a new family of useful chemical intermediates. nih.gov

Exploration in Drug Discovery and Design as Intermediates or Building Blocks for Novel Compounds

In medicinal chemistry, the search for novel molecular scaffolds that can lead to safer and more effective drugs is perpetual. Molecules that serve as versatile chemical building blocks are fundamental to the drug discovery process. umich.edu β-amino acids, including derivatives of β-glutamine, are considered valuable intermediates because their unique structure can impart favorable pharmacological properties, such as improved stability and unique conformational preferences, to the final drug candidate.

The use of structurally similar compounds, such as 3-(carbamoylmethyl)-5-methylhexanoic acid, as intermediates in the synthesis of pharmaceuticals like Pregabalin, demonstrates the utility of β-substituted acid amides as a structural motif in drug design. google.com The availability of protected forms of β-glutamine facilitates its use in multi-step chemical syntheses, allowing chemists to incorporate it into more complex molecules. This positions Pentanoic acid, 3,5-diamino-5-oxo- as a valuable, albeit specialized, building block for generating libraries of novel compounds to be screened for therapeutic activity. umich.eduresearchgate.net

Investigative Studies in Developmental Biology and Growth Processes

While the role of α-glutamine in developmental biology and cellular growth is extensively studied and well-established, there is a notable lack of research on the specific functions of its isomer, β-glutamine. α-Glutamine is a critical nutrient for rapidly proliferating cells, serving as a key building block for protein synthesis, a nitrogen donor for nucleotide biosynthesis, and an energy source. wikipedia.orgdrugbank.com

In contrast, the metabolic fate and physiological role of Pentanoic acid, 3,5-diamino-5-oxo- in developmental processes remain largely uninvestigated. It is unknown whether it can be utilized by cells in similar pathways, act as an antagonist to α-glutamine metabolism, or possess entirely distinct biological activities. This significant gap in knowledge highlights a potential area for future research to understand the full spectrum of glutamine-related metabolic pathways.

Role in Plant Physiology and Cytogenetics Research

In plant science, amino acids are central to growth, development, and stress responses. The roles of glutamate (B1630785) and α-glutamine in nitrogen assimilation and transport are fundamental to plant physiology. oup.comfrontiersin.org Furthermore, other non-proteinogenic amino acids, such as β-aminobutyric acid (BABA), have been identified as important signaling molecules that prime plants for enhanced defense against pathogens and abiotic stress. nih.gov

However, the specific role of Pentanoic acid, 3,5-diamino-5-oxo- (β-glutamine) in plant physiology or cytogenetics has not been a significant focus of research. It is crucial to distinguish it from both its alpha-isomer and from BABA, as their biological activities are not interchangeable. Whether β-glutamine has a metabolic role, a signaling function, or is largely inert in plant systems is currently an open question.

Advanced Analytical Method Development (e.g., Surface Enhanced Raman Spectroscopy applications)

The development of sensitive and specific analytical techniques is crucial for studying the roles of biomolecules. Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical tool that allows for the label-free detection of molecules at very low concentrations by amplifying the Raman scattering signal of analytes near a nanostructured metal surface.

SERS has been successfully used to study and distinguish various amino acids and their conformational states. While the technique has been applied to molecules like glutamic acid, there is no specific literature detailing the SERS spectrum or a dedicated SERS-based detection method for Pentanoic acid, 3,5-diamino-5-oxo-. The development of such a method would be a valuable contribution, enabling researchers to selectively detect and quantify β-glutamine in complex biological samples and to study its interactions with surfaces and other molecules.

Future Research Avenues and Untapped Potential in Academic Exploration

The current body of research on Pentanoic acid, 3,5-diamino-5-oxo- reveals a compound with significant untapped potential. The scarcity of data compared to its α-isomer presents numerous opportunities for future academic exploration.

Key future research avenues include:

Protein and Peptide Synthesis: Systematically incorporating β-glutamine into peptides to investigate its influence on secondary structure, stability against proteolysis, and biological activity. This could lead to the development of novel peptidomimetics with therapeutic potential.

Enzymatic and Metabolic Studies: Exploring the broader range of enzymes that may interact with β-glutamine, either as a substrate or an inhibitor. Investigating its metabolic fate in various organisms could reveal novel biochemical pathways or regulatory roles. nih.gov

Medicinal Chemistry: Utilizing β-glutamine as a core scaffold in combinatorial chemistry to generate libraries of new molecules for drug screening. Its unique structure could lead to compounds with novel mechanisms of action. umich.edu

Biological Function: Conducting investigative studies in developmental biology and plant physiology to determine if β-glutamine has any distinct signaling or metabolic functions that differentiate it from α-glutamine. wikipedia.orgfrontiersin.org

Analytical Chemistry: Developing and characterizing advanced analytical methods, such as a specific SERS protocol, for the sensitive and selective detection of β-glutamine. This would provide essential tools for all other areas of its research.

Q & A

Basic: What synthetic methodologies are reported for 3,5-diamino-5-oxo-pentanoic acid, and how are purity and yield optimized?

Answer:
Synthesis typically involves multi-step protection-deprotection strategies. For example:

  • Step 1: Introduce amino groups via Gabriel synthesis or reductive amination at positions 3 and 5.
  • Step 2: Oxo-group incorporation via ketone formation (e.g., oxidation of a secondary alcohol or selective deprotection).
  • Step 3: Carboxylic acid activation (e.g., using EDCl/HOBt for peptide coupling if used in larger molecules).

Optimization:

  • Purity: Use HPLC (C18 columns, 0.1% TFA in H2O/MeCN gradients) for analysis .
  • Yield: Optimize reaction conditions (e.g., temperature, catalyst loading) via Design of Experiments (DoE) .

Basic: Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals confirm the compound’s identity?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR:
    • Look for carboxylic acid proton (δ 10-12 ppm, broad) and carbonyl carbons (δ 170-180 ppm).
    • Amino groups (δ 1.5-3.0 ppm, exchangeable protons) and ketone (no direct <sup>1</sup>H signal; <sup>13</sup>C δ 200-220 ppm) .
  • IR: Strong C=O stretches (~1700 cm<sup>-1</sup> for acid, ~1650 cm<sup>-1</sup> for amides/ketones) .
  • HRMS: Confirm molecular ion ([M+H]<sup>+</sup>) with <5 ppm error .

Advanced: How can computational models predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model charge distribution (e.g., Fukui indices) at the ketone and amino groups .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (water/DMSO) to assess hydrolysis susceptibility .
  • Docking Studies: Predict interactions with enzymes (e.g., aminotransferases) if used in metabolic studies .

Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points)?

Answer:

  • Validation: Reproduce synthesis and purification methods from conflicting studies.
  • Analytical Refinement: Use Differential Scanning Calorimetry (DSC) for precise melting point determination .
  • Contextual Factors: Note solvent purity (e.g., hydrate vs. anhydrous forms) and heating rates in DSC .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability: Conduct accelerated degradation studies (pH 1-13, 25-60°C). Monitor via UV-Vis (λmax ~210 nm for carboxylic acids) .
  • Temperature: Store at -20°C under argon to prevent ketone reduction or amino group oxidation .
  • Degradation Products: Identify via LC-MS; common issues include decarboxylation or imine formation .

Advanced: How can isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) track this compound in metabolic or environmental studies?

Answer:

  • Labeling Strategy: Synthesize <sup>13</sup>C at the ketone or <sup>15</sup>N at amino groups using isotopically enriched precursors .
  • Tracing: Use LC-HRMS or NMR to detect labeled metabolites in cell lysates or environmental samples .
  • Quantitation: Prepare calibration curves with internal standards (e.g., deuterated analogs) .

Advanced: What experimental designs are optimal for studying its role in biochemical pathways (e.g., amino acid metabolism)?

Answer:

  • Knockout Models: Use CRISPR/Cas9 to silence related enzymes (e.g., aminotransferases) in cell lines .
  • Isotope Tracing: Administer <sup>15</sup>N-labeled compound and track incorporation into proteins via proteomics .
  • Enzyme Assays: Measure kinetic parameters (Km, Vmax) using spectrophotometry (e.g., NADH depletion at 340 nm) .

Basic: What chromatographic methods ensure purity assessment and separation from structurally similar analogs?

Answer:

  • HPLC: Use a C18 column with 0.1% formic acid in H2O/MeCN (gradient: 5% to 95% MeCN over 20 min). Monitor at 254 nm .
  • TLC: Silica gel plates with n-BuOH:AcOH:H2O (4:1:1); visualize with ninhydrin for amino groups .
  • CE-MS: Capillary electrophoresis coupled to MS for high-resolution separation of charged species .

Advanced: How does the compound’s stereochemistry influence its biological activity, and how can enantiomeric purity be assured?

Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane:IPA (90:10) to resolve enantiomers .
  • Circular Dichroism (CD): Confirm absolute configuration via Cotton effects at critical wavelengths .
  • Biological Testing: Compare activity of enantiomers in enzyme inhibition assays (e.g., IC50 differences) .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritancy .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate; collect waste in labeled containers .
  • Emergency Procedures: Eye exposure requires 15 min flushing with saline; document incidents per OSHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.